molecular formula C19H15F3N4O B2870156 1-([2,4'-Bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 2309341-68-0

1-([2,4'-Bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No. B2870156
CAS RN: 2309341-68-0
M. Wt: 372.351
InChI Key: DZBGKGBSHLJNSY-UHFFFAOYSA-N
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Description

The compound “1-([2,4’-Bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea” is a complex organic molecule. It contains a bipyridine moiety, a trifluoromethylphenyl group, and a urea group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .


Chemical Reactions Analysis

The trifluoromethyl group in the compound could potentially undergo various chemical reactions. For example, trifluoromethyl phenyl sulfone has been used as a trifluoromethyl radical precursor .

Mechanism of Action

The mechanism of action would depend on the application of the compound. For example, if it’s used as a drug, the mechanism would depend on the biological target. If it’s used in a material, the mechanism might involve its physical or chemical properties .

Safety and Hazards

The safety and hazards of this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

1-[(2-pyridin-4-ylpyridin-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O/c20-19(21,22)15-1-3-16(4-2-15)26-18(27)25-12-13-5-10-24-17(11-13)14-6-8-23-9-7-14/h1-11H,12H2,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBGKGBSHLJNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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